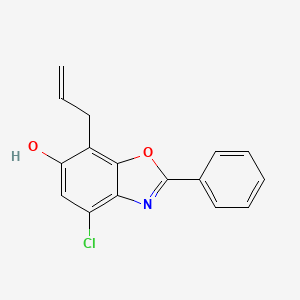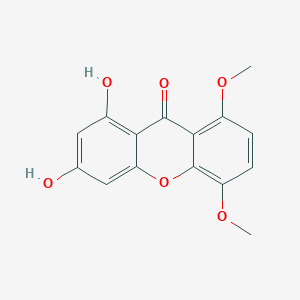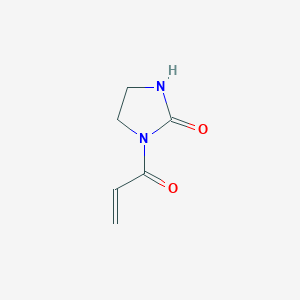
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzoxazole core with various substituents, including a chloro group, a phenyl group, and a prop-2-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by chlorination and alkylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular pathways involved can vary based on the compound’s structure and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzoxazole: Lacks the chloro and prop-2-en-1-yl substituents.
4-Chloro-2-phenylbenzoxazole: Similar structure but without the prop-2-en-1-yl group.
7-(Prop-2-en-1-yl)-2-phenylbenzoxazole: Lacks the chloro substituent.
Uniqueness
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
114990-87-3 |
|---|---|
Fórmula molecular |
C16H12ClNO2 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-7-prop-2-enyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-2-6-11-13(19)9-12(17)14-15(11)20-16(18-14)10-7-4-3-5-8-10/h2-5,7-9,19H,1,6H2 |
Clave InChI |
KFVXFZBACYWQDS-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C2C(=C(C=C1O)Cl)N=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)



![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
